1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid derivative and a trifluoromethyl group, making it a valuable reagent in organic synthesis and a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method starts with the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-aminophenylboronic acid to form the boronic acid derivative. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can be performed on the trifluoromethyl group.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can produce boronic acids or borates.
Reduction can yield trifluoromethylated alcohols or amines.
Substitution reactions can result in the formation of various urea derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: It can be used in the production of advanced materials and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, while the trifluoromethyl group can enhance the compound's binding affinity and stability. The urea group can participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
This compound is unique due to its combination of boronic acid and trifluoromethyl groups. Similar compounds include:
Boronic acids: These compounds are widely used in organic synthesis but lack the trifluoromethyl group.
Trifluoromethylated compounds: These compounds have the trifluoromethyl group but do not contain boronic acid.
Ureas: These compounds contain the urea group but lack the boronic acid and trifluoromethyl functionalities.
The presence of both boronic acid and trifluoromethyl groups in this compound provides it with unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3N2O3/c1-18(2)19(3,4)29-21(28-18)14-8-10-15(11-9-14)25-17(27)26-16-7-5-6-13(12-16)20(22,23)24/h5-12H,1-4H3,(H2,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNESXENNYVJJQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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